Oral Bioavailability vs. Eglumegad
Talaglumetad hydrochloride demonstrates a substantial and quantifiable improvement in oral bioavailability compared to its active metabolite, eglumegad. In humans, administration of the prodrug increases systemic exposure to eglumegad by approximately 13-fold relative to administration of eglumegad itself, achieving an approximate oral bioavailability of 85% compared to ~10% for the parent compound [1]. This differentiation is driven by the prodrug's high affinity for the intestinal peptide transporter PEPT1, a pathway not utilized by eglumegad, which relies on inefficient paracellular transport [2].
| Evidence Dimension | Oral Bioavailability in Humans |
|---|---|
| Target Compound Data | ~85% bioavailability for LY354740 after oral talaglumetad administration [1] |
| Comparator Or Baseline | Eglumegad (LY354740): ~10% oral bioavailability [1] |
| Quantified Difference | 13-fold increase in systemic exposure [1] |
| Conditions | Human clinical pharmacokinetic study [1] |
Why This Matters
This directly impacts experimental design, enabling robust and reproducible oral dosing for in vivo efficacy studies that is not feasible with the parent compound.
- [1] Spooren W, et al. Pharmacological and pharmacokinetic properties of the metabotropic glutamate receptor 2/3 agonist LY354740 and its prodrug LY544344. Curr Top Med Chem. 2010;10(3):297-306. View Source
- [2] Varma MV, et al. Transepithelial transport of the group II metabotropic glutamate 2/3 receptor agonist LY354740 and its prodrug LY544344. Drug Metab Dispos. 2009;37(1):211-220. View Source
